Aciculatin

Colorectal Cancer p53 Pathway MDM2 Inhibitor

Aciculatin is a synthetic flavone-C-glycoside with a rare 8-C-β-digitoxosyl linkage and 7-methoxy group. IC50 3.16 µM (MCF-7) vs. 74.98 µM for desmethoxy analog—demonstrating strict structure-activity dependence. Depletes MDM2 to stabilize p53 without DNA damage (1.6-fold p53-dependent selectivity in HCT116). Simultaneously inhibits NF-κB and MAPK pathways at 1–10 µM. 2015 total synthesis ensures scalable, homogeneous supply—essential for reproducible SAR and probe studies. Order now for defined p53/MDM2 pathway interrogation and flavonoid C-glycoside SAR research.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 134044-97-6
Cat. No. B1665436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAciculatin
CAS134044-97-6
Synonyms8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate
aciculatin
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O
InChIInChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1
InChIKeyRUTGHCUXABPJTJ-VAXHSPNUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aciculatin (CAS 134044-97-6) Sourcing Guide: C-Glycosyl Flavonoid with Defined MDM2/p53 and NF-κB Mechanisms


Aciculatin (CAS 134044-97-6) is a natural flavone-C-glycoside, first isolated from Chrysopogon aciculatus, that exhibits cytotoxic, anti-inflammatory, and anti-arthritic activities [1][2]. Unlike many flavonoids that act as broad-spectrum antioxidants, aciculatin demonstrates defined target engagement through inhibition of MDM2 expression (leading to p53 accumulation) and suppression of the NF-κB and JNK/p38 MAPK pathways [3][4]. Its first total synthesis, completed in 2015, ensures a reliable, scalable supply for research applications, moving beyond the limited availability of the natural product [5].

Aciculatin (134044-97-6) vs. Generic Flavonoids: Why Structural Specificity Dictates Procurement Decisions


Generic substitution of flavonoids is not advisable because their biological activity is critically dependent on substitution patterns and glycosylation type. Aciculatin is distinguished by a specific 8-C-β-digitoxosyl group (a rare C-glycosidic linkage) and a 7-methoxy group on the apigenin scaffold [1]. This precise structure governs its unique, multi-modal mechanism: the C-glycosidic bond confers metabolic stability compared to common O-glycosides, while the digitoxose moiety influences cellular uptake and target interaction. The absence of a 7-methoxy group, as seen in the close structural analog 7-de-O-methylaciculatin, results in a 10-fold reduction in cytotoxicity against MCF-7 breast cancer cells (IC50: aciculatin 3.16 µM vs. 7-de-O-methylaciculatin 74.98 µM) [2]. This demonstrates that even minor structural changes abolish key activities, making exact compound identity essential for experimental reproducibility.

Aciculatin (CAS 134044-97-6) Quantitative Differentiation Data: Head-to-Head vs. Analogs and Standard-of-Care Compounds


Aciculatin Exhibits p53-Dependent Cytotoxicity: 1.6-Fold Lower IC50 in p53-WT vs. p53-KO HCT116 Colorectal Cancer Cells

Aciculatin's cytotoxic efficacy is directly linked to functional p53 status, a hallmark of its defined mechanism via MDM2 depletion [1]. In a head-to-head comparison using isogenic HCT116 colorectal cancer cell lines, aciculatin was 1.6-fold more potent against p53 wild-type (WT) cells compared to their p53-knockout (KO) counterparts [1]. This dependency is further supported by the fact that siRNA-mediated p53 knockdown in WT cells replicates the resistance phenotype observed in KO cells [1].

Colorectal Cancer p53 Pathway MDM2 Inhibitor Apoptosis

7-Methoxy Group is Critical for Potent Cytotoxicity: Aciculatin is >23-Fold More Potent than 7-De-O-Methylaciculatin in MCF-7 Breast Cancer Cells

A direct comparison of aciculatin and its desmethoxy analog, 7-de-O-methylaciculatin, against a panel of human cancer cell lines reveals the profound impact of the 7-methoxy group on cytotoxic activity [1]. Aciculatin displays significantly lower IC50 values across all cell lines tested, with the most striking difference observed in MCF-7 breast cancer cells [1]. This demonstrates that the 7-methoxy group is a key pharmacophore for its activity, and any substitution or modification at this position leads to a substantial loss of function.

Breast Cancer Structure-Activity Relationship Flavonoid Glycosides Cytotoxicity

Aciculatin Demonstrates Superior Potency Against CCRF-CEM Leukemia Cells Compared to Its Structural Analogs

In a panel screening of four apigenin derivatives isolated from the same plant source, aciculatin consistently exhibited the most potent cytotoxic activity against the CCRF-CEM human T-cell leukemia line [1]. Aciculatin's IC50 of 2.65 µM was significantly lower than that of its closely related analogs, including 8-C-β-D-boivinopyranosylapigenin (2.58 µM), aciculatinone (13.33 µM), and 4′-O-glucosylaciculatin (>100 µM) [1]. This demonstrates that within its natural chemical family, aciculatin possesses a unique, optimized structural arrangement for targeting this hematological malignancy model.

Leukemia Comparative Cytotoxicity Flavonoid C-Glycosides Cancer Cell Line Panel

Aciculatin Inhibits iNOS with an IC50 of 12.2 µM, Providing a Quantitative Benchmark for Anti-Inflammatory Activity

Aciculatin's anti-inflammatory capacity was quantified by its inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages, yielding an IC50 of 12.2 ± 6.6 µM [1]. This effect is mechanistically linked to the suppression of NF-κB and JNK/p38 MAPK signaling pathways [1]. The provided IC50 value establishes a clear potency benchmark against this pro-inflammatory enzyme, a key target in various inflammatory disease models.

Inflammation iNOS Inhibitor COX-2 Macrophage Activation

Aciculatin Binds Calf Thymus DNA with a Kd of 15–50 µM, Supporting a Distinct DNA-Interacting Mode of Action

Aciculatin was initially characterized as a DNA-binding agent, and its affinity for calf thymus DNA was quantitatively determined with an apparent dissociation constant (Kd) ranging from 15 to 50 µM [1]. The functional relevance of this interaction is demonstrated by the finding that aciculatin's cytotoxicity towards KB cells is reduced by an order of magnitude in the presence of exogenous DNA [1]. This property distinguishes aciculatin from many other flavonoids, which primarily exert effects through protein kinase modulation or antioxidant activity.

DNA Binding Agent C-Glycoside Biophysical Interaction Drug-DNA Interaction

Aciculatin Inhibits IL-1β-Induced G-CSF Production in Synoviocytes via Dual NF-κB and MAPK Pathway Suppression

In an in vitro model of inflammatory arthritis, aciculatin potently inhibits the production of granulocyte colony-stimulating factor (G-CSF), a key neutrophil-mobilizing cytokine, from IL-1β-stimulated human fibroblast-like synoviocytes (FLS) [1]. The inhibitory effect is achieved at low micromolar concentrations (1–10 µM) and is mediated by the simultaneous suppression of the IKK/IκB/NF-κB and MAPK (JNK, p38, ERK) pathways, as well as the subsequent JAK-STAT and Akt signaling cascades [1]. This multi-pathway blockade is a distinguishing feature compared to more selective kinase inhibitors.

Rheumatoid Arthritis G-CSF Synoviocyte NF-κB Inhibitor

Aciculatin (134044-97-6): High-Value Application Scenarios Based on Quantified Differentiation


Elucidating p53-Dependent Apoptosis Pathways in Colorectal Cancer Models

Aciculatin is an ideal chemical probe for studies investigating p53-mediated apoptosis, particularly in colorectal cancer. Its demonstrated 1.6-fold differential potency between p53-WT and p53-KO HCT116 cells (IC50: 5.88 µM vs. 9.13 µM) provides a robust, quantitative readout for confirming p53 pathway engagement [1]. Unlike DNA-damaging agents that indirectly activate p53, aciculatin acts via direct MDM2 depletion, offering a cleaner experimental system for dissecting p53-dependent and -independent death mechanisms [1].

Structure-Activity Relationship (SAR) Studies for C-Glycosyl Flavonoids

The availability of aciculatin, alongside its well-characterized analogs (e.g., 7-de-O-methylaciculatin, 8-C-β-D-boivinopyranosylapigenin), creates a defined SAR platform for the C-glycosyl flavonoid class. The >23-fold difference in MCF-7 cytotoxicity between aciculatin and its desmethoxy analog makes this pair a powerful model for studying the role of the 7-methoxy group in target binding and cellular activity [2]. Procuring aciculatin is the critical first step in establishing this comparative SAR framework.

Investigating Multi-Pathway Inhibition in Inflammatory Arthritis Models

For researchers studying the complex signaling networks in rheumatoid arthritis, aciculatin serves as a multi-target probe. Its ability to simultaneously inhibit the NF-κB and MAPK pathways at low micromolar concentrations (1–10 µM) to block IL-1β-induced G-CSF production in human synoviocytes offers a functional alternative to combining several single-pathway inhibitors [3]. This allows for a more integrated and physiologically relevant interrogation of the inflammatory response in joint-resident cells.

Quantifying DNA-Binding Contributions to Cytotoxicity in Flavonoids

Aciculatin's well-characterized DNA-binding property (Kd = 15–50 µM for calf thymus DNA) [4] distinguishes it from many flavonoids. It can be used as a model compound to dissect the contribution of direct DNA interaction to overall cellular cytotoxicity, particularly in studies where this property is of interest. The availability of a synthetic route [5] ensures that the material used for these biophysical and cellular studies is homogeneous and free from the variability of natural product extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aciculatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.